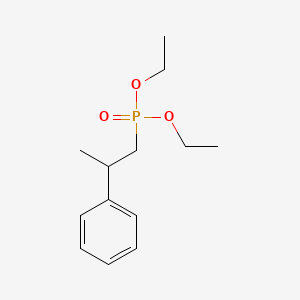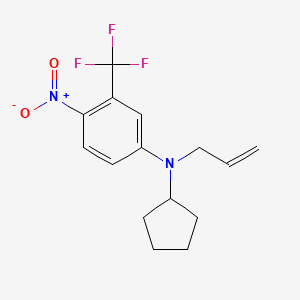
Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)- is an organic compound with a complex structure that includes a benzenamine core substituted with a cyclopentyl group, a nitro group, a propenyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)- typically involves multi-step organic reactions. One common route includes the nitration of benzenamine derivatives followed by the introduction of the cyclopentyl and propenyl groups through substitution reactions. The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amines.
Reduction: The compound can be reduced to form various derivatives depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and result in specific effects.
Comparación Con Compuestos Similares
- Benzenamine, N,N-dimethyl-4-nitro-
- Benzenamine, 4-nitro-N-phenyl-
- Benzenamine, N-methyl-4-nitro-
Comparison: Benzenamine, N-cyclopentyl-4-nitro-N-2-propenyl-3-(trifluoromethyl)- is unique due to the presence of the cyclopentyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.
Propiedades
Número CAS |
821776-67-4 |
|---|---|
Fórmula molecular |
C15H17F3N2O2 |
Peso molecular |
314.30 g/mol |
Nombre IUPAC |
N-cyclopentyl-4-nitro-N-prop-2-enyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H17F3N2O2/c1-2-9-19(11-5-3-4-6-11)12-7-8-14(20(21)22)13(10-12)15(16,17)18/h2,7-8,10-11H,1,3-6,9H2 |
Clave InChI |
NNONIOOMCAZTNT-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(C1CCCC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)
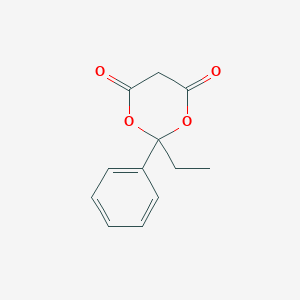

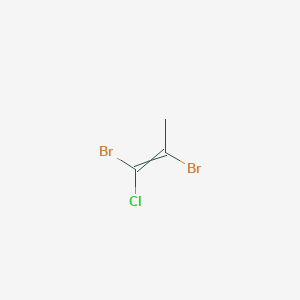
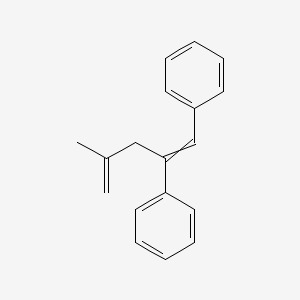
![Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12544150.png)
![1H,3H-Thieno[3,4-c]thiophen-1-one](/img/structure/B12544152.png)
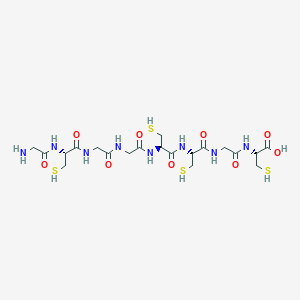
![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)

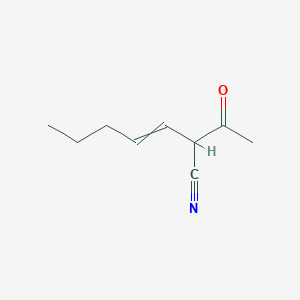
![12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate](/img/structure/B12544187.png)
